molecular formula C10H12ClNO2 B1493627 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol CAS No. 2165416-59-9

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol

Cat. No.: B1493627
CAS No.: 2165416-59-9
M. Wt: 213.66 g/mol
InChI Key: XBFPJZHAMYKMPF-VXNVDRBHSA-N
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Description

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol is an organic compound characterized by the presence of a chloro group, a hydroxycyclobutyl group, and an amino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol can be achieved through several synthetic routes. One common method involves the nitration of para-chlorophenol followed by reduction to obtain 4-chloro-2-aminophenol . This intermediate can then be reacted with trans-2-hydroxycyclobutylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

For industrial production, the process typically involves the use of readily available raw materials and simple synthesis conditions to ensure high yield and purity. The production method may include steps such as nitration, catalytic reduction, and subsequent coupling reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trans-2-hydroxycyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

4-chloro-2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-6-1-3-10(14)8(5-6)12-7-2-4-9(7)13/h1,3,5,7,9,12-14H,2,4H2/t7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFPJZHAMYKMPF-VXNVDRBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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